molecular formula C18H20N4O2 B3420766 (R,R)-DACH-pyridyl TROST ligand CAS No. 201551-23-7

(R,R)-DACH-pyridyl TROST ligand

Cat. No. B3420766
CAS RN: 201551-23-7
M. Wt: 324.4 g/mol
InChI Key: BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
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Description

The (R,R)-DACH-pyridyl TROST ligand is a chiral catalyst used in asymmetric allylic alkylation (AAA). It is a C-2 symmetric ligand derived from trans-1,2-diaminocyclohexane (DACH) and has been developed for applications in asymmetric synthesis .


Synthesis Analysis

The Trost group at Stanford University has pioneered the use of C-2 symmetric diaminocyclohexyl (DACH) ligands in AAA, allowing for the rapid synthesis of a diverse range of chiral products with a limited number of chemical transformations .


Molecular Structure Analysis

The empirical formula of the (R,R)-DACH-pyridyl TROST ligand is C44H40N2O2P2 . The SMILES string representation of the molecule is O=C(N[C@@H]1CCCC[C@H]1NC(=O)c2ccccc2P(c3ccccc3)c4ccccc4)c5ccccc5P(c6ccccc6)c7ccccc7 .


Chemical Reactions Analysis

The (R,R)-DACH-pyridyl TROST ligand is used in palladium-catalyzed asymmetric allylic alkylation (AAA), which is an exceptionally powerful method for the efficient construction of stereogenic centers. AAA has the ability to form multiple types of bonds (C–C, C–O, C–S, C–N) with a single catalyst system .


Physical And Chemical Properties Analysis

The (R,R)-DACH-pyridyl TROST ligand is a solid substance with a molecular weight of 690.75 g/mol. It has an optical activity of [α]20/D +131°, c = 1 in methanol and a melting point of 136-142 °C. It is insoluble in water but soluble in organic solvents such as acetonitrile, dichloromethane, 1,4-dioxane, methanol, tetrahydrofuran, and toluene .

Scientific Research Applications

Asymmetric Allylic Alkylation (AAA)

The (R,R)-DACH-pyridyl TROST ligand is used in the palladium-catalyzed Trost asymmetric allylic alkylation . This process is a powerful method for asymmetric C–X (X = heteroatom) bond formation . It allows for the rapid synthesis of a diverse range of chiral products with a limited number of chemical transformations .

Synthesis of Chiral Products

The Trost group at Stanford University has pioneered the use of C-2 symmetric diaminocyclohexyl (DACH) ligands in AAA . This allows for the rapid synthesis of a diverse range of chiral products with a limited number of chemical transformations .

Formation of Stereogenic Carbon-Heteroatom Bonds

Methods for the installation of stereogenic carbon–heteroatom bonds in an enantioselective fashion are important for the preparation of chiral non-racemic amines, alcohols, thiols, and phosphines . The (R,R)-DACH-pyridyl TROST ligand can be used in such processes .

Use in Organic Chemistry Research

The (R,R)-DACH-pyridyl TROST ligand is extensively studied in organic chemistry, particularly in the field of asymmetric synthesis . It is a key component in many research studies aiming to develop new synthetic methodologies .

Commercial Availability for Research Purposes

The (R,R)-DACH-pyridyl TROST ligand is commercially available and is sold for research purposes . This makes it accessible to researchers around the world, facilitating its use in various scientific investigations .

Development of New Ligands

The success of the (R,R)-DACH-pyridyl TROST ligand has inspired the development of other C-2 symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH) . These new ligands have been developed to expand the scope of asymmetric transformations .

Mechanism of Action

Target of Action

The primary target of the (R,R)-DACH-pyridyl TROST ligand is the palladium atom in the catalytic center of the reaction . The ligand binds to the palladium, forming a complex that is central to the reaction mechanism .

Mode of Action

The (R,R)-DACH-pyridyl TROST ligand is a diphosphine ligand . It interacts with its target by donating a pair of electrons to the palladium atom, forming a coordinate covalent bond . This interaction stabilizes the palladium atom and facilitates the Trost asymmetric allylic alkylation .

Biochemical Pathways

The (R,R)-DACH-pyridyl TROST ligand is involved in the Trost asymmetric allylic alkylation . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The downstream effects of this reaction can include the formation of new carbon-carbon bonds, the introduction of new functional groups, and the creation of chiral centers .

Result of Action

The result of the (R,R)-DACH-pyridyl TROST ligand’s action is the facilitation of the Trost asymmetric allylic alkylation . This reaction allows for the selective formation of new carbon-carbon bonds in a controlled and predictable manner . The ligand’s ability to bind to the palladium atom and stabilize the reaction intermediate is crucial for the success of this reaction .

Action Environment

The action of the (R,R)-DACH-pyridyl TROST ligand can be influenced by various environmental factors. For instance, the pH, temperature, and solvent can all affect the ligand’s stability and efficacy . Additionally, the presence of other substances in the reaction mixture, such as bases or other ligands, can also impact the ligand’s performance .

Future Directions

The use of (R,R)-DACH-pyridyl TROST ligand in AAA reactions has opened up new possibilities for the synthesis of a diverse range of chiral products. Future research may focus on expanding the range of reactions where this ligand can be used effectively .

properties

IUPAC Name

N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-DACH-pyridyl TROST ligand

CAS RN

201551-23-7
Record name (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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